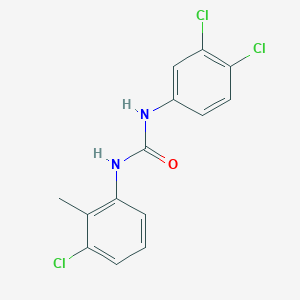
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide, also known as CMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMA is a thioamide derivative of the widely used non-steroidal anti-inflammatory drug, mefenamic acid. CMA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide may also interact with other signaling pathways involved in inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has also been found to have antioxidative properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not widely available commercially, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential applications in other areas of scientific research, such as cancer and neurodegenerative diseases.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can be synthesized using a variety of methods, including the reaction of mefenamic acid with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with methylthioacetic acid followed by acetylation to produce N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
Produktname |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide |
|---|---|
Molekularformel |
C11H14ClNO2S |
Molekulargewicht |
259.75 g/mol |
IUPAC-Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
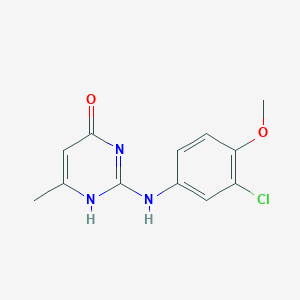
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
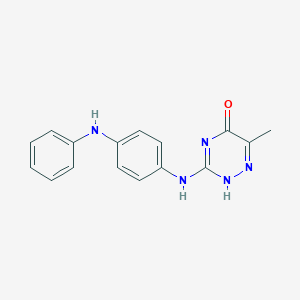
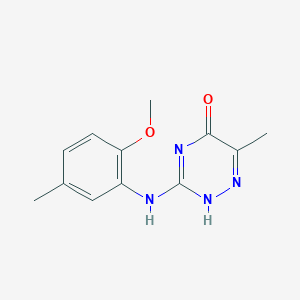
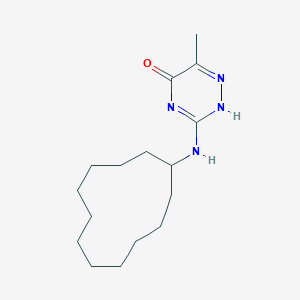

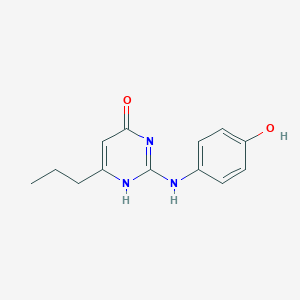
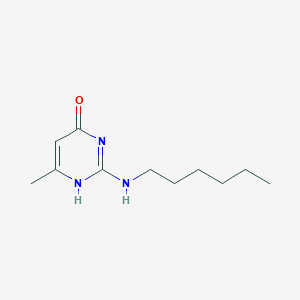
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
